3-Methoxy-5-nitrobenzo(b)thiophene-3-carboxylic acid
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Overview
Description
3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid: is an organic compound with the molecular formula C10H7NO5S. It is a derivative of benzo[b]thiophene, featuring a methoxy group at the 3-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-methoxybenzo[b]thiophene followed by carboxylation. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods:
In an industrial setting, the production of 3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: 3-hydroxy-5-nitrobenzo[b]thiophene-3-carboxylic acid.
Reduction: 3-methoxy-5-aminobenzo[b]thiophene-3-carboxylic acid.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology:
In biological research, this compound can be used to study the interactions of nitro and methoxy groups with biological molecules. It may serve as a probe to investigate enzyme activities and metabolic pathways .
Medicine:
Its structural features make it a candidate for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry:
In the industrial sector, 3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid can be used in the production of advanced materials, including polymers and dyes. Its chemical properties enable the creation of materials with desirable characteristics .
Mechanism of Action
The mechanism of action of 3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 3-methoxybenzo[b]thiophene-3-carboxylic acid
- 5-nitrobenzo[b]thiophene-3-carboxylic acid
- 3-methoxy-5-aminobenzo[b]thiophene-3-carboxylic acid
Comparison:
3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. Compared to 3-methoxybenzo[b]thiophene-3-carboxylic acid, the nitro group introduces additional reactivity and potential biological activity. Compared to 5-nitrobenzo[b]thiophene-3-carboxylic acid, the methoxy group enhances solubility and membrane permeability. The combination of these functional groups makes 3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid a versatile compound for various applications .
Properties
CAS No. |
26759-54-6 |
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Molecular Formula |
C10H9NO5S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
3-methoxy-5-nitro-2H-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO5S/c1-16-10(9(12)13)5-17-8-3-2-6(11(14)15)4-7(8)10/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
NFMXSYDULAKEKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CSC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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